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Compound of Interest

Compound Name: Anticancer agent 182

Cat. No.: B12371306 Get Quote

RP-182 is a synthetic 10-mer amphipathic peptide that functions as an immunomodulatory

agent by targeting and reprogramming tumor-associated macrophages (TAMs).[1][2] This

peptide represents a novel therapeutic strategy aimed at converting the immunosuppressive

tumor microenvironment into one that supports antitumor immunity.

Core Mechanism of Action
The primary mechanism of RP-182 involves its interaction with the mannose receptor (CD206)

on the surface of M2-like TAMs, which are typically associated with promoting tumor growth.[3]

[4][5] Binding of RP-182 to the CRD5 domain of CD206 induces a conformational change in the

receptor, initiating a cascade of downstream signaling events.[3]

This activation leads to two main outcomes:

Reprogramming of M2-like TAMs to a pro-inflammatory M1-like phenotype: This shift is

characterized by increased expression of M1 markers like CD86, secretion of pro-

inflammatory cytokines such as TNFα and IL-12, and enhanced cancer cell phagocytosis.[2]

[3][6]

Induction of apoptosis in M2-like TAMs: RP-182 triggers canonical NF-κB signaling, leading

to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor

1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the immunosuppressive

CD206-high TAMs.[1][3]
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Quantitative Data
Parameter Value Target/Cell Line Source

Binding Affinity (Kd) ~8 µM Human CD206 [1][4]

~19 µM Murine CD206 [4][7]

IC50 17.6 µM
CD206-high M2-like

macrophages
[1]

3.2 µM

CD206-high M2-

polarized

macrophages (for

analog 1a)

[8]
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Caption: RP-182 binds to CD206 on M2-like TAMs, inducing apoptosis and reprogramming to

an M1-like phenotype.

Experimental Protocols
Macrophage Reprogramming Assay by Flow Cytometry

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and polarized to an

M2 phenotype using IL-4.

Treatment: M2-polarized BMDMs are treated with RP-182 at various concentrations (e.g.,

0.1 µM) for different time points (e.g., 2-24 hours).[1] A vehicle-treated group serves as a

control.

Staining: Cells are harvested and stained with fluorescently-labeled antibodies against

surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes, as well as

intracellular cytokines (e.g., TNF-α, IL-12β) after treatment with a protein transport inhibitor.

[6]

Flow Cytometry: Stained cells are analyzed on a flow cytometer to quantify the percentage of

cells expressing M1 and M2 markers.[6]

Data Analysis: The shift in cell populations from CD206+ to CD86+ is quantified to determine

the extent of macrophage reprogramming.[6]

microRNA-182 (miR-182): A Dual-Role Regulator of
Oncogenic Pathways
miR-182 is a small non-coding RNA that has been shown to be dysregulated in numerous

cancers.[9] Depending on the cellular context and the specific cancer type, miR-182 can

function as either an oncogene (oncomiR) or a tumor suppressor, making it a complex but

promising therapeutic target.[9][10]

Core Mechanism of Action
miR-182 exerts its effects by binding to the 3' untranslated region (3'-UTR) of target messenger

RNAs (mRNAs), leading to their degradation or the inhibition of their translation. This post-
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transcriptional regulation affects various signaling pathways critical to cancer progression.

As an OncomiR: In cancers like prostate and breast cancer, miR-182 is often upregulated.

[11][12] It can promote proliferation, invasion, and chemoresistance by targeting tumor

suppressor genes. For example:

In prostate cancer, miR-182 activates the Wnt/β-catenin pathway by targeting multiple

negative regulators like GSK-3β, APC, and Axin.[11]

In breast cancer, tumor-derived TGF-β induces miR-182 in macrophages, which then

targets TLR4, leading to NF-κB inactivation and M2 polarization, thus promoting tumor

growth.

In colorectal cancer, miR-182 can target FOXO3a, a suppressor of the β-catenin/TCF

pathway, leading to increased cell proliferation.[10]

As a Tumor Suppressor: In some contexts, like osteosarcoma, miR-182 is downregulated. Its

tumor-suppressive functions involve targeting oncogenes. For instance, by targeting HOXA9,

it can inhibit the Wnt/β-catenin signaling pathway, thereby reducing cell proliferation.[9]

Quantitative Data
Experiment Result Cell Line/Context Source

Luciferase Reporter

Assay

44% downregulation

of Deptor expression

Co-transfection of

miR-182 mimic and

Deptor 3'-UTR vector

[13]

miR-182 Expression
Significantly higher in

prostate cancer tissue

TCGA PRAD data

analysis
[12]
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Caption: Upregulated miR-182 promotes Wnt/β-catenin signaling by inhibiting the destruction

complex.
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Caption: Anti-miR-182 upregulates the anti-angiogenic factor TSP-1 by inhibiting miR-182.

Experimental Protocols
Dual-Luciferase Reporter Assay for miRNA Target Validation

Vector Construction: The 3'-UTR sequence of a putative target gene (e.g., Deptor) is cloned

downstream of a firefly luciferase reporter gene in a vector like pmirGLO. A control vector

with a mutated seed region in the 3'-UTR is also prepared.[13][14]

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is seeded in 96-well

plates.[15] Cells are co-transfected with the reporter plasmid and either a miR-182 mimic, a
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miR-182 inhibitor, or a negative control mimic using a transfection reagent like

Lipofectamine.[13][15]

Incubation: Cells are incubated for 24-48 hours to allow for expression of the reporter gene

and interaction with the miRNA.[15]

Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly

luciferase (from the reporter) and a co-transfected Renilla luciferase (for normalization) are

measured sequentially using a luminometer and a dual-luciferase assay system.[16]

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A

significant decrease in normalized luciferase activity in the presence of the miR-182 mimic

compared to the control indicates a direct interaction between miR-182 and the target 3'-

UTR.[17]

Flavonoids from Muntingia calabura: Natural
Cytotoxic Agents
While the specific designation "Anticancer agent 182 (Compound 1)" from Muntingia calabura

is not extensively characterized in the available literature, numerous studies have isolated and

identified various cytotoxic flavonoids from this plant, demonstrating its potential as a source of

anticancer compounds.[18][19][20]

Core Mechanism of Action
The anticancer activity of flavonoids from Muntingia calabura is attributed to several

mechanisms, including:

Direct Cytotoxicity: Compounds such as 2',4'-dihydroxychalcone and various flavanones

have shown direct cytotoxic effects against a range of cancer cell lines, leading to cell death.

[21][22]

Modulation of Antioxidant Systems: Methanolic extracts of the leaves have been shown to

exert anticarcinogenic effects in vivo by increasing the levels of endogenous antioxidant

enzymes (superoxide dismutase, catalase) and reducing markers of oxidative stress

(malondialdehyde).[23][24] This suggests that a reduction in oxidative stress, which can drive

carcinogenesis, is a key mechanism.
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Inhibition of Inflammatory Pathways: The anticancer activity is also linked to the inhibition of

inflammatory pathways.[19]

Quantitative Data
Compound Cell Line IC50 / ED50 Source

2',4'-

dihydroxychalcone

HL-60 (human

leukemia)
3.43 µg/mL [25][26]

5-hydroxy-3,7-

dimethoxyflavone

HL-60 (human

leukemia)
3.34 µg/mL [25][26]

(2S)-5'-hydroxy-

7,3',4'-

trimethoxyflavanone

P-388 (murine

leukemia)
< 4 µg/mL [21][22]

4'-hydroxy-7-

methoxyflavanone

HT-29 (human colon

cancer)
< 4 µg/mL [21][22]

8-hydroxy-7,3',4',5'-

tetramethoxyflavone

P-388 (murine

leukemia)
3.56 µg/mL [27]
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Caption: Flavonoids from Muntingia calabura exhibit anticancer effects via multiple

mechanisms.

Experimental Protocols
MTT Assay for Cytotoxicity

Cell Seeding: Cancer cells (e.g., HT-29, HL-60) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The isolated flavonoid compounds are dissolved in a suitable solvent

(e.g., DMSO) and added to the wells at various concentrations. Control wells receive only

the solvent.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well and incubated for 2-4 hours. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is

added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the control. The IC50 value (the concentration of the compound that inhibits 50%

of cell growth) is determined by plotting cell viability against compound concentration.[25]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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